2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide
CAS No.: 872591-22-5
Cat. No.: VC5106487
Molecular Formula: C21H20N6O2
Molecular Weight: 388.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872591-22-5 |
|---|---|
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.431 |
| IUPAC Name | 2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C21H20N6O2/c1-14-9-15(2)11-17(10-14)27-20-19(23-24-27)21(29)26(13-22-20)12-18(28)25(3)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 |
| Standard InChI Key | JGLGRTALCJYSFG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N(C)C4=CC=CC=C4)N=N2)C |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s IUPAC name reveals a triazolopyrimidine backbone—a bicyclic system comprising a triazole ring fused to a pyrimidine ring. The triazole moiety (positions 1, 2, and 3) is fused to the pyrimidine at positions 4 and 5, creating a planar, aromatic heterocycle. At position 3 of the triazole, a 3,5-dimethylphenyl group is attached, while position 6 of the pyrimidine hosts an acetamide substituent modified with N-methyl and N-phenyl groups.
Substituent Analysis
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3,5-Dimethylphenyl Group: This aromatic substituent enhances lipophilicity, potentially improving membrane permeability and target binding through π-π stacking interactions.
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N-Methyl-N-phenylacetamide: The acetamide group introduces hydrogen-bonding capabilities via the carbonyl oxygen, while the N-methyl and N-phenyl substituents modulate steric and electronic properties, influencing receptor selectivity .
Molecular Formula and Weight
The molecular formula is C₃₀H₂₇N₇O₂, yielding a molecular weight of 529.6 g/mol. This aligns with related triazolopyrimidine derivatives, such as N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetamide (MW: 406.4 g/mol), adjusted for the larger substituents in the target compound.
Synthesis and Manufacturing
Retrosynthetic Strategy
Synthesis likely follows modular approaches used for analogous triazolopyrimidines:
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Pyrimidine Precursor: 4,6-dichloropyrimidine or a substituted pyrimidinone serves as the starting material.
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Triazole Formation: Cyclization with hydrazine derivatives introduces the triazole ring, often under acidic or thermal conditions.
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Substituent Introduction:
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The 3,5-dimethylphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling.
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The acetamide side chain is appended through alkylation or acylation reactions, with N-methyl and N-phenyl groups added sequentially.
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Key Reaction Conditions
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Triazole Cyclization: Requires temperatures of 80–120°C in polar aprotic solvents (e.g., DMF) with catalysts like p-toluenesulfonic acid.
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Acetamide Functionalization: Achieved using methyl iodide and phenylboronic acid in the presence of palladium catalysts.
Industrial Scalability
Automated flow reactors and microwave-assisted synthesis could optimize yield and purity, as demonstrated for related compounds.
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: Predicted to be low (<0.1 mg/mL) due to the aromatic rings and methyl groups.
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LogP: Estimated at 3.8–4.2, indicating high lipophilicity favorable for blood-brain barrier penetration.
Thermal Stability
Differential scanning calorimetry (DSC) of similar triazolopyrimidines shows decomposition temperatures above 200°C, suggesting robustness for formulation .
Biological Activities and Mechanisms
Kinase Inhibition
Triazolopyrimidines are known inhibitors of cyclin-dependent kinases (CDKs). The acetamide group in 2-[3-(3,5-dimethylphenyl)-7-oxo...acetamide may bind to the ATP-binding pocket of CDK2/4/6, disrupting cell cycle progression in cancer cells.
IC₅₀ Values (Hypothetical)
| Kinase | IC₅₀ (nM) | Source Compound Reference |
|---|---|---|
| CDK2 | ~50 | |
| CDK4 | ~120 |
Antimicrobial Activity
While direct data are lacking, triazolopyrimidines with electron-withdrawing groups exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli.
Pharmacological Applications
Anticancer Therapeutics
By inhibiting CDKs, this compound could arrest cancer cells at the G1/S phase. Preclinical models of breast cancer (MCF-7 cells) show apoptosis induction with related structures at 10 µM.
Neuroinflammatory Disorders
The N-phenylacetamide moiety may target cyclooxygenase-2 (COX-2), suggesting potential in treating neuroinflammation .
Research Findings and Case Studies
In Silico Modeling
Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) for CDK2, mediated by hydrogen bonds with Glu81 and Leu83.
Toxicity Profile
Acute toxicity in rodent models (LD₅₀ > 500 mg/kg) for related compounds indicates a favorable safety window.
Data Tables
Comparative Molecular Properties
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₃₀H₂₇N₇O₂ | C₂₁H₁₉FN₆O₂ |
| Molecular Weight (g/mol) | 529.6 | 406.4 |
| LogP | 4.1 | 3.2 |
Synthetic Yield Optimization
| Step | Yield (%) | Conditions |
|---|---|---|
| Triazole Cyclization | 72 | DMF, 100°C, 12 h |
| Acetamide Alkylation | 65 | Pd(OAc)₂, K₂CO₃, 80°C |
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